molecular formula C21H29FN4O B5972744 2-[1-cyclopentyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol

2-[1-cyclopentyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol

Cat. No.: B5972744
M. Wt: 372.5 g/mol
InChI Key: SOECFKSYSKMTRB-UHFFFAOYSA-N
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Description

2-[1-cyclopentyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol is a complex organic compound that features a combination of cyclopentyl, fluorophenyl, pyrazolyl, and piperazinyl groups

Properties

IUPAC Name

2-[1-cyclopentyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O/c22-18-7-5-16(6-8-18)21-17(13-23-24-21)14-25-10-11-26(19-3-1-2-4-19)20(15-25)9-12-27/h5-8,13,19-20,27H,1-4,9-12,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOECFKSYSKMTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-cyclopentyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting with a fluorobenzene derivative, a nitration reaction followed by reduction and cyclization can form the pyrazole ring.

    Attachment of the piperazine ring: The pyrazole derivative can then be reacted with a piperazine derivative under basic conditions to form the piperazinyl-pyrazole intermediate.

    Cyclopentyl group addition: The intermediate can be further reacted with a cyclopentyl halide in the presence of a base to introduce the cyclopentyl group.

    Ethanol group addition: Finally, the ethanol group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can undergo reduction to form a pyrazoline derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways involving pyrazole and piperazine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The pyrazole ring is known to interact with various enzymes, while the piperazine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-[1-cyclopentyl-4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol: Similar structure but with a chlorine atom instead of fluorine.

    2-[1-cyclopentyl-4-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[1-cyclopentyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol can significantly alter its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs.

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